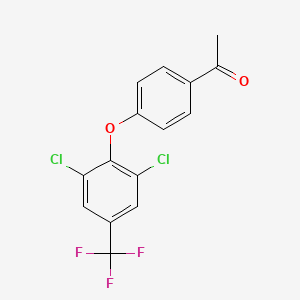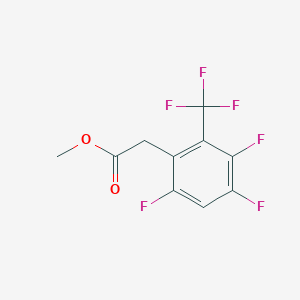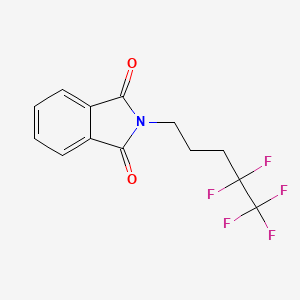
4'-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, is a synthetic compound used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 315.1 g/mol, and is soluble in organic solvents such as dichloromethane and ethanol. Its structure consists of an aromatic ring with a 2,6-dichloro-4-trifluoromethyl substituent and a phenoxyacetophenone group. This compound has a variety of uses in scientific research and has been studied extensively.
Applications De Recherche Scientifique
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, has a variety of scientific applications. It has been used as a reagent for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antiviral agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been used in the synthesis of inhibitors of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, is not well understood. However, it is believed to act as a competitive inhibitor of the enzymes cyclooxygenase-2 and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. This inhibition leads to a decrease in the production of these compounds, which can have beneficial effects in the treatment of inflammation and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, are not well understood. However, it has been shown to have anti-inflammatory and antiviral properties. In addition, it has been shown to inhibit the production of prostaglandins and leukotrienes, which can have beneficial effects in the treatment of inflammation and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, in lab experiments include its low cost, ease of synthesis, and its ability to inhibit the production of prostaglandins and leukotrienes. However, there are some limitations as well. For example, this compound is not very stable and can decompose over time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The future directions for research on 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, are numerous. Further studies should be conducted to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, research should be conducted to optimize the synthesis process and improve the stability of the compound. Finally, more studies should be conducted to explore the potential of this compound as an inhibitor of other enzymes and its potential applications in other fields of scientific research.
Méthodes De Synthèse
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, can be synthesized through a two-step reaction process. The first step involves the reaction of 4-fluorophenol with 2,6-dichloro-4-trifluoromethylbenzoyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with phenylmagnesium bromide in the presence of a base, such as potassium carbonate, to form the desired compound.
Propriétés
IUPAC Name |
1-[4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O2/c1-8(21)9-2-4-11(5-3-9)22-14-12(16)6-10(7-13(14)17)15(18,19)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPFBHIFEOTLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














